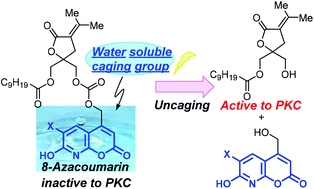Synthesis of hydrophilic caged DAG-lactones for chemical biology applications†
Organic & Biomolecular Chemistry Pub Date: 2020-05-14 DOI: 10.1039/D0OB00807A
Abstract
The 6-bromo-7-hydroxy-coumarin-4-ylmethyl (Bhc) group has been used widely in cage chemistry because of its high molar absorptivity and photolytic efficiency. One of the drawbacks of coumarins however is their low aqueous solubility. Aqueous solubility is important in the behavior of caged compounds because hydrophobic caged compounds might be aggregated in physiological conditions and consequently the photocleavage would be impaired. The 8-azacoumarin-4-ylmethyl derivatives with bromine (8-aza-Bhc) or iodine (8-aza-Ihc), which were previously developed in this laboratory, have aqueous solubilities that are higher than those of related coumarins. Here, to improve the hydrophilicity and management of caged diacylglycerol lactones (DAG-lactones), 8-aza-Bhc and 8-aza-Ihc were introduced into the DAG-lactone structure. The synthesized caged compounds showed high hydrophilicity compared with the parent Bhc-caged DAG-lactone, and the 8-aza-Ihc-caged DAG-lactone (2) showed excellent photolytic efficiency, which allows rapid release of the DAG-lactone (1) by brief photoirradiation. The 8-aza-7-hydroxy-6-iodo-coumarin-4-ylmethyl group might be useful for caging of bioactive compounds, especially hydrophobic compounds.

Recommended Literature
- [1] Acidity-triggered zwitterionic prodrug nano-carriers with AIE properties and amplification of oxidative stress for mitochondria-targeted cancer theranostics†
- [2] Tracing cytotoxic effects of small organic Se species in human liver cells back to total cellular Se and Se metabolites†
- [3] Multiplexed pressure sensing with elastomer membranes
- [4] A platform for more sustainable chitin films from an ionic liquid process†
- [5] Perylenediimide—metal ion dyads for photo-induced electron transfer†
- [6] One-step calcination synthesis of WC–Mo2C heterojunction nanoparticles as novel H2-production cocatalysts for enhanced photocatalytic activity of TiO2†
- [7] Efficient Ru-based scrap waste automotive converter catalysts for the continuous-flow selective hydrogenation of cinnamaldehyde†
- [8] Food and drugs analysis
- [9] A highly-enhanced electrochemiluminescence luminophore generated by a metal–organic framework-linked perylene derivative and its application for ractopamine assay†
- [10] The oxidizing pretreatment-mediated autoreduction behaviour of cobalt nanoparticles supported on ordered mesoporous carbon for Fischer–Tropsch synthesis










